molecular formula C14H14O7 B12551335 2',4',6'-Triacetoxyacetophenone CAS No. 144152-27-2

2',4',6'-Triacetoxyacetophenone

Cat. No.: B12551335
CAS No.: 144152-27-2
M. Wt: 294.26 g/mol
InChI Key: LXZWMUZVRYYJJD-UHFFFAOYSA-N
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Description

2’,4’,6’-Triacetoxyacetophenone is an organic compound with the molecular formula C14H14O7 It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with acetoxy groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Triacetoxyacetophenone typically involves the acetylation of 2’,4’,6’-trihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 2’,4’,6’-Triacetoxyacetophenone follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Triacetoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to 2’,4’,6’-trihydroxyacetophenone.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2’,4’,6’-trihydroxyacetophenone.

    Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’,4’,6’-Triacetoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2’,4’,6’-Triacetoxyacetophenone involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release acetic acid and 2’,4’,6’-trihydroxyacetophenone, which can then interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    2’,4’,6’-Trihydroxyacetophenone: The parent compound with hydroxyl groups instead of acetoxy groups.

    2’,4’,6’-Trimethoxyacetophenone: A similar compound with methoxy groups.

    2’,4’,6’-Trichloroacetophenone: A derivative with chloro groups.

Uniqueness: 2’,4’,6’-Triacetoxyacetophenone is unique due to the presence of acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetoxy groups enhance its solubility in organic solvents and influence its interaction with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

144152-27-2

Molecular Formula

C14H14O7

Molecular Weight

294.26 g/mol

IUPAC Name

(4-acetyl-3,5-diacetyloxyphenyl) acetate

InChI

InChI=1S/C14H14O7/c1-7(15)14-12(20-9(3)17)5-11(19-8(2)16)6-13(14)21-10(4)18/h5-6H,1-4H3

InChI Key

LXZWMUZVRYYJJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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